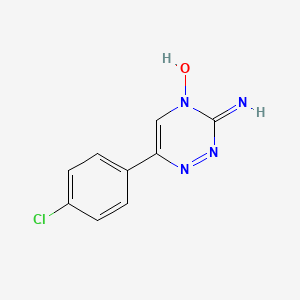![molecular formula C26H29N5O4S B11059887 1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11059887.png)
1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ADAMANTYLMETHYL 4-({[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}AMINO)BENZOATE is a complex organic compound featuring an adamantyl group, a tetrazole ring, and a benzoate ester
Preparation Methods
The synthesis of 1-ADAMANTYLMETHYL 4-({[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}AMINO)BENZOATE involves multiple steps:
Formation of the Adamantylmethyl Group: The adamantylmethyl group can be introduced via alkylation reactions using adamantylmethyl halides.
Tetrazole Ring Formation: The tetrazole ring is typically synthesized through cycloaddition reactions involving azides and nitriles.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-ADAMANTYLMETHYL 4-({[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}AMINO)BENZOATE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantylmethyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ADAMANTYLMETHYL 4-({[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 1-ADAMANTYLMETHYL 4-({[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence binding affinity and specificity. The tetrazole ring may participate in hydrogen bonding and other interactions, while the sulfonyl and benzoate groups contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar compounds include other adamantyl derivatives and tetrazole-containing molecules. Compared to these, 1-ADAMANTYLMETHYL 4-({[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}AMINO)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- 1-Adamantylmethyl-4-methyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 1-Adamantylmethyl ether
- 1,3-Dehydroadamantane
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H29N5O4S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
1-adamantylmethyl 4-[[2-methyl-5-(tetrazol-1-yl)phenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C26H29N5O4S/c1-17-2-7-23(31-16-27-29-30-31)11-24(17)36(33,34)28-22-5-3-21(4-6-22)25(32)35-15-26-12-18-8-19(13-26)10-20(9-18)14-26/h2-7,11,16,18-20,28H,8-10,12-15H2,1H3 |
InChI Key |
BZZJKBXIVAWLSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OCC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11059811.png)
![[5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11059816.png)
![2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B11059833.png)
![7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione](/img/structure/B11059836.png)
![N-{4-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B11059838.png)
![4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11059840.png)
![4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine](/img/structure/B11059848.png)
![4-(4-chlorophenyl)-N,1-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11059850.png)
![5-(Pyridin-4-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B11059853.png)
![6-nitro-2-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11059856.png)

![7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B11059867.png)
![1-Allyl-2'-phenyl-3A',6',7',8',8A',8B'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-A]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11059869.png)
![3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine](/img/structure/B11059870.png)
